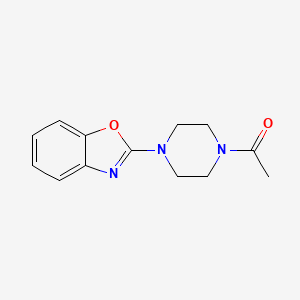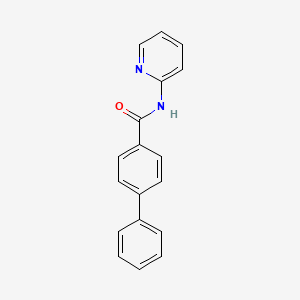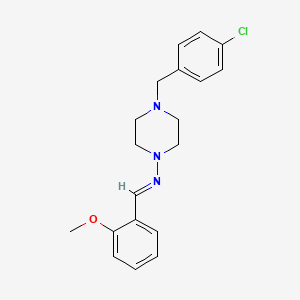![molecular formula C13H19N3O2 B5549056 4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)
4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep chemical reactions. For example, piperidinium 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide demonstrates the complexity of synthesizing pyrimidine compounds, highlighting the intricate intermolecular hydrogen bonding that contributes to its structural stability (Orozco et al., 2009). Furthermore, novel piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives have been synthesized showcasing the potential for creating selective receptor agonists with significant pharmacological properties (Kamei et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is critical in determining their chemical behavior and interaction with biological targets. The crystal structure analysis of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol shows the pyrimidine ring's planarity and its significant interactions, such as weak C-H⋯π and π-π interactions, which are crucial for its stability and reactivity (Sharma et al., 2014).
Chemical Reactions and Properties
Pyrimidine compounds undergo various chemical reactions, contributing to their wide range of biological activities. The synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines highlight the versatility of pyrimidine derivatives in developing new therapeutic agents with properties like antiemetic and tranquilizing effects (Mattioda et al., 1975).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are pivotal in their application in drug formulation and synthesis. The detailed molecular and crystal structure analysis of various pyrimidine derivatives provides insight into their conformational flexibility and the role of hydrogen bonds in their molecular packing, affecting their physical properties and reactivity (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applicability of pyrimidine derivatives in medicinal chemistry. The study of copper(II) complexes based on a new chelating pyrazolylpyrimidine ligand demonstrates the complex chemical behavior and potential for forming stable compounds with significant biological activities (Bushuev et al., 2010).
科学的研究の応用
Quantum Chemical and Molecular Dynamic Simulation Studies
Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This research demonstrates the potential of these compounds in protecting metallic surfaces against corrosion, a crucial aspect in materials science and engineering. The study involved evaluating global reactivity parameters and binding energies on metal surfaces, providing insights into the efficiency of these inhibitors (Kaya et al., 2016).
Structural and Molecular Studies
Structural analysis of piperidine and pyrimidine derivatives has been a subject of interest, focusing on their crystal structures and hydrogen bonding patterns. Such studies are essential for understanding the molecular interactions and stability of these compounds, which can influence their reactivity and potential applications in drug design and development (Orozco et al., 2009).
Pharmacological Applications
The synthesis and pharmacological evaluation of piperazino-pyrimidines have revealed their significant potential in developing new therapeutic agents. These compounds exhibit a range of pharmacological activities, including antiemetic, tranquilizing, and analgesic effects, highlighting their potential in drug discovery and development for treating various conditions (Mattioda et al., 1975).
Sigma-1 Receptor Antagonists for Neuropathic Pain
Novel pyrimidines have been identified as potent sigma-1 receptor antagonists, showing promising pharmacological activity against neuropathic pain. The discovery and synthesis of these compounds, along with their in vitro and in vivo evaluations, underscore the therapeutic potential of pyrimidine derivatives in treating neuropathic pain and possibly other conditions (Lan et al., 2014).
Nonlinear Optical Properties
The investigation of thiopyrimidine derivatives for their nonlinear optical properties has provided valuable insights into the applications of these compounds in optoelectronics. Density functional theory (DFT) calculations have been utilized to study the structural parameters, electronic properties, and NLO characteristics of phenyl pyrimidine derivatives, demonstrating their potential in high-tech applications related to nonlinear optics (Hussain et al., 2020).
作用機序
The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system in which they are acting. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
The safety and hazards associated with a specific pyrimidine derivative would depend on its exact molecular structure and how it is used. For example, the compound “1-(2-Pyrimidyl)piperazine” has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-(4-methylpyrimidin-2-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-6-7-14-13(15-10)18-9-12(17)16-8-4-3-5-11(16)2/h6-7,11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBNISDFYZOYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)COC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)


![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)


![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)